2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Overview
Description
2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is an organic compound that features a quinoxaline core substituted with a thiophene ring at the 2-position and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
Similar compounds have been evaluated for antitubercular activity .
Mode of Action
It is known that the compound undergoes electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation .
Biochemical Pathways
The compound is known to undergo various chemical reactions, leading to the formation of derivatives substituted exclusively at the 5-position of the thiophene ring .
Result of Action
Similar compounds have shown promising antitubercular activity with lower cytotoxicity profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the cyclization of 2-nitroaniline derivatives with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired quinoxaline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group can produce the corresponding amine .
Scientific Research Applications
2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid has several applications in scientific research:
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Furan-2-yl)quinoxaline: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)quinoxaline: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in the thiophene ring can participate in unique interactions, making this compound particularly valuable in the design of materials and bioactive molecules .
Properties
IUPAC Name |
2-thiophen-2-ylquinoxaline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)14-7-10(15-9)11-5-2-6-18-11/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRZTXRQVLWXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587648 | |
Record name | 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-02-1 | |
Record name | 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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